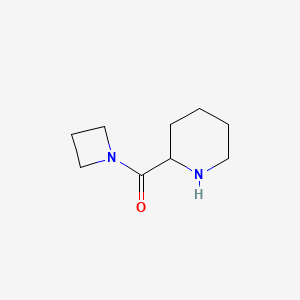

2-(Azetidine-1-carbonyl)piperidine

Overview

Description

“2-(Azetidine-1-carbonyl)piperidine” is a compound that belongs to the class of azetidines . Azetidines are four-membered nitrogen-containing heterocycles that are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Molecular Structure Analysis

Azetidines have a four-membered ring structure . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This results in both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications

Synthesis and Chemical Transformations

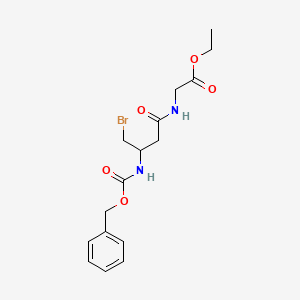

- Ring Expansion and Oxidation Protocols : cis-2-(2-Bromo-1,1-dimethylethyl)azetidines have been converted into novel 5,5-dimethylpiperidin-4-ones via ring expansion and oxidation in DMSO, involving silver compounds. Similarly, various analogs of piperidin-4-ones were synthesized from cis-2-(2-mesyloxyethyl)azetidines using potassium carbonate. These processes also include diastereoselective and enantioselective reduction of carbonyl functions in piperidin-4-ones (Mollet et al., 2013).

- Stereoselective Synthesis of Piperidines : The stereoselective preparation of various 4-substituted piperidines, starting from 2-(2-mesyloxyethyl)azetidines, was explored. These reactions formed transient 1-azoniabicyclo[2.2.0]hexanes that underwent S(N)2-type ring opening, providing valuable templates for medicinal chemistry (Mollet et al., 2011).

Applications in Drug Discovery and Medicinal Chemistry

- Beta(3) Adrenergic Receptor Agonists : Piperidine, pyrrolidine, and azetidine sulfonamides, including specific azetidine derivatives, were found to be potent agonists of the human beta(3) adrenergic receptor with good selectivity. This highlights their potential in designing novel drugs targeting these receptors (Sum et al., 2003).

- Monoacylglycerol Lipase Inhibitors : Azetidine and piperidine-derived carbamates were identified as efficient inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the CNS. The inhibitors showed high efficiency and selectivity, with potential therapeutic implications (Butler et al., 2017).

Miscellaneous Applications

- Synthesis of Heterocycles : Azetidines have been utilized in various synthetic approaches to create a range of heterocycles, such as piperidines and pyrrolidines. These processes often involve ring opening or expansion reactions and have been applied in the synthesis of natural products (Heo & Paek, 2013).

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of azetidines, including “2-(Azetidine-1-carbonyl)piperidine”, may involve their incorporation into complex scaffolds for drug discovery .

Mechanism of Action

- Role : AzePip likely modulates biological pathways by binding to these targets, affecting downstream signaling and cellular responses .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

azetidin-1-yl(piperidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQWOMFZEHOBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

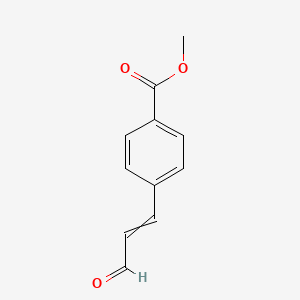

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

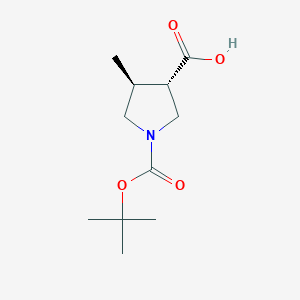

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)